molecular formula C14H14Cl3NO B5312688 N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride

Cat. No.: B5312688
M. Wt: 318.6 g/mol
InChI Key: BEFNCBCHFYDSNO-UHFFFAOYSA-N
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Description

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride is a chemical compound with a molecular formula of C14H13Cl2NO. This compound is known for its unique structure, which includes a furan ring substituted with a 2,4-dichlorophenyl group and a cyclopropanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine typically involves multiple steps. One common method starts with the preparation of the furan ring substituted with a 2,4-dichlorophenyl group. This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 2,4-dichlorophenyl group is coupled with a furan ring . The resulting intermediate is then subjected to a reductive amination reaction with cyclopropanamine to form the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid in an appropriate solvent, followed by crystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine
  • N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride
  • N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrobromide

Uniqueness

This compound is unique due to its specific substitution pattern on the furan ring and the presence of the cyclopropanamine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO.ClH/c15-9-1-5-12(13(16)7-9)14-6-4-11(18-14)8-17-10-2-3-10;/h1,4-7,10,17H,2-3,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFNCBCHFYDSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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